Chloramine-T trihydrate Chloramine-T trihydrate See also: chloramine-t anhydrous (has active moiety).
Brand Name: Vulcanchem
CAS No.: 7080-50-4
VCID: VC0007035
InChI: InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]
Molecular Formula: C7H10ClNNaO3S
Molecular Weight: 246.67 g/mol

Chloramine-T trihydrate

CAS No.: 7080-50-4

Cat. No.: VC0007035

Molecular Formula: C7H10ClNNaO3S

Molecular Weight: 246.67 g/mol

* For research use only. Not for human or veterinary use.

Chloramine-T trihydrate - 7080-50-4

CAS No. 7080-50-4
Molecular Formula C7H10ClNNaO3S
Molecular Weight 246.67 g/mol
IUPAC Name sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate
Standard InChI InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2
Standard InChI Key VNXHKHCRRCXFBX-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Chemical Structure and Synthesis

Molecular Architecture

Chloramine-T trihydrate belongs to the organochlorine family, featuring a toluenesulfonamide backbone with a chlorine atom bonded to the nitrogen. The trihydrate structure incorporates three water molecules, which stabilize the crystalline lattice and mitigate decomposition under ambient conditions . The sulfonamide group (–SO₂NClNa) confers electrophilic chlorine reactivity, enabling its role as a halogenating and oxidizing agent .

Synthesis Pathways

The compound is synthesized via the oxidation of toluenesulfonamide using sodium hypochlorite (NaOCl), generated in situ from sodium hydroxide and chlorine gas:

CH3C6H4SO2NH2+NaOClCH3C6H4SO2NClNa+H2O\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NClNa} + \text{H}_2\text{O}

Post-synthesis, the trihydrate form crystallizes from aqueous solutions, ensuring enhanced shelf life compared to the anhydrous variant . Industrial production emphasizes controlled drying to prevent premature decomposition, which releases chlorine gas at temperatures exceeding 130°C .

Physicochemical Properties

Chloramine-T trihydrate exhibits distinct physical and chemical characteristics critical for its applications:

PropertyValueSource
Melting Point167–170°C (decomposes)
pH (50 g/L, 20°C)8.0–10.0
Water Solubility150 g/L (20°C)
Bulk Density540–680 kg/m³
LD₅₀ (Oral, Rat)935 mg/kg
Flash Point192°C

The compound’s pH-dependent reactivity arises from the equilibrium between N-chlorosulfonamide and hypochlorite ions in aqueous solutions, with a pKₐ of ~9.5 for related derivatives . Solubility in polar solvents like water and ethanol contrasts with insolubility in benzene and ethers, guiding its formulation in industrial processes .

Applications in Organic Synthesis and Industry

Oxidizing and Cyclizing Agent

Chloramine-T trihydrate serves as a cost-effective oxidant in heterocyclic chemistry. Key reactions include:

  • Sharpless Oxyamination: As an amido source, it facilitates the conversion of alkenes to vicinal aminoalcohols, pivotal in synthesizing pharmaceuticals like β-blockers .

  • Aziridine Formation: Electrophilic chlorination of amines yields aziridines, building blocks for antibiotics and agrochemicals .

Halogenation and Protein Labeling

The compound oxidizes iodide to iodine monochloride (ICl), which undergoes electrophilic substitution with tyrosine residues in peptides. This property is exploited in radioiodination for diagnostic imaging, often paired with lactoperoxidase to enhance specificity .

Disinfection and Antimicrobial Control

Chloramine-T trihydrate’s biocidal efficacy against pathogens like Legionella pneumophila and hepatitis viruses stems from sustained chlorine release. A 2019 study demonstrated its effectiveness in cooling towers, reducing:

  • Heterotrophic Plate Count (HPC): <10⁴ CFU/mL after 1 h exposure .

  • Legionella Levels**: <10 CFU/mL within 24 h .

  • ATP Biomarker: <300 RLU, indicating biofilm eradication .

Recent Advances and Research Findings

A landmark 2019 investigation evaluated Chloramine-T trihydrate in a model cooling tower system contaminated with L. pneumophila. Key outcomes included:

ParameterBaselinePost-Treatment (24 h)Reduction
Planktonic HPC10⁶–10⁷ CFU/mL<10⁴ CFU/mL>99.9%
Sessile Legionella10³–10⁴ CFU/cm²Undetectable100%
ATP Levels1500–2000 RLU<300 RLU80–85%

The study affirmed its capability to maintain microbial control over six months, validating its use in industrial water systems .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator